![molecular formula C13H20F3NO5 B2852572 5-[{[(叔丁氧基)羰基]氨基}-3-氧代-2-(三氟甲基)戊酸乙酯 CAS No. 2138558-71-9](/img/structure/B2852572.png)

5-[{[(叔丁氧基)羰基]氨基}-3-氧代-2-(三氟甲基)戊酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

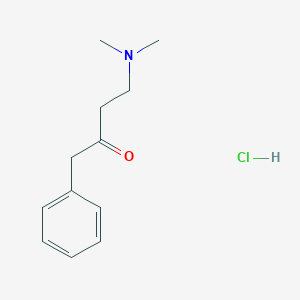

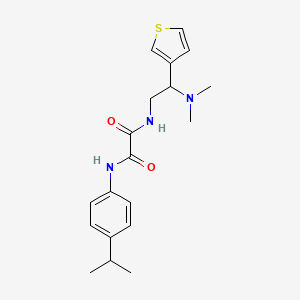

Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate is a chemical compound. It has a molecular weight of 241.29 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-5-16-10(14)8-6-7-9-13-11(15)17-12(2,3)4/h5,8-9H2,1-4H3,(H,13,15) .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学研究应用

Dipeptide Synthesis

This compound is utilized in the synthesis of dipeptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. By using Boc-protected amino acid ionic liquids (Boc-AAILs), researchers can efficiently synthesize dipeptides with commonly used coupling reagents .

Ionic Liquid Formation

The Boc-AAILs derived from compounds like Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate can form room-temperature ionic liquids. These ionic liquids have broad applications in peptide synthesis, serving as synthetic support, cleavage reagents, and solvents .

Organic Synthesis Media

Due to its miscibility in various organic solvents, this compound can be used as a reaction medium in organic synthesis. Its protected structure prevents unwanted reactions, making it suitable for selective or multistep organic synthesis .

Amide Formation Enhancement

The compound has been found to enhance amide formation when used with certain coupling reagents. This is particularly useful in the production of amides without the addition of base, streamlining the synthesis process .

Chemical Protection Strategy

In peptide chemistry, the Boc group of this compound is used to protect the reactive side chain and N-terminus of amino acids. This strategy is essential for controlling reactions and preventing side reactions during peptide synthesis .

Research and Development of Novel RTILs

The compound is part of the research for developing novel room-temperature ionic liquids (RTILs) that contain protected amino acids. These RTILs have potential applications in various fields of chemistry and materials science .

Selective Synthesis Applications

The tert-butoxycarbonyl protection allows for selective synthesis in complex organic molecules. This is crucial for the development of pharmaceuticals and other high-value chemical products .

Educational and Experimental Use

Lastly, compounds like Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate are often used in academic settings for teaching advanced organic synthesis techniques and conducting laboratory experiments .

作用机制

安全和危害

属性

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2-(trifluoromethyl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F3NO5/c1-5-21-10(19)9(13(14,15)16)8(18)6-7-17-11(20)22-12(2,3)4/h9H,5-7H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACUDCIDGBNMBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CCNC(=O)OC(C)(C)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-((tert-butoxycarbonyl)amino)-3-oxo-2-(trifluoromethyl)pentanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyclopropyl-2-[1-(2,4-dichlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2852492.png)

![5-((4-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852505.png)

![N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852506.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2852507.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2852509.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2852511.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2852512.png)